Cas no 697739-12-1 (Ethyl imidazo[1,5-a]pyridine-8-carboxylate)
Ethyl imidazo[1,5-a]pyridine-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl imidazo[1,5-a]pyridine-8-carboxylate
- AK-64943
- ANW-57168
- CTK8B7389
- ethyl imidazol[1,5-a]pyridine-8-carboxylate
- KB-253977
- PB21046
- SureCN4719784
- IZZCPMXJHNYFKD-UHFFFAOYSA-N
- 0797AC
- FCH1612876
- AX8216615
- ST24025064
- AKOS016002483
- 697739-12-1
- A866751
- SCHEMBL4719784
- ethylimidazo[1,5-a]pyridine-8-carboxylate
- DS-15688
- SY103223
- XCB73912
- FT-0749625
- P12857
- DTXSID30739932
- Ethyl imidazo[1 pound not5-a]pyridine-8-carboxylate
- MFCD20921983
- DA-03473
-
- MDL: MFCD20921983
- Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3
- InChI Key: IZZCPMXJHNYFKD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CN2C=NC=C21)=O
Computed Properties
- Exact Mass: 190.0743
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.6
- XLogP3: 2.1
Experimental Properties
- PSA: 43.6
Ethyl imidazo[1,5-a]pyridine-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC990-1g |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 97% | 1g |
3122.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC990-100mg |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 97% | 100mg |
714CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC990-250mg |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 97% | 250mg |
1494CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E847716-100mg |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 97% | 100mg |
844.20 | 2021-05-17 | |
| Matrix Scientific | 123228-1g |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate, 95+% |
697739-12-1 | 95+% | 1g |
$826.00 | 2023-09-07 | |
| Fluorochem | 220176-250mg |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 95% | 250mg |
£126.00 | 2022-02-28 | |
| Fluorochem | 220176-1g |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 95% | 1g |
£314.00 | 2022-02-28 | |
| Fluorochem | 220176-5g |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 95% | 5g |
£1097.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC990-50mg |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 97% | 50mg |
356.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC990-200mg |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate |
697739-12-1 | 97% | 200mg |
892.0CNY | 2021-08-04 |
Ethyl imidazo[1,5-a]pyridine-8-carboxylate Suppliers
Ethyl imidazo[1,5-a]pyridine-8-carboxylate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Ethyl imidazo[1,5-a]pyridine-8-carboxylate (CAS No. 697739-12-1): An Overview of a Promising Compound in Pharmaceutical Research
Ethyl imidazo[1,5-a]pyridine-8-carboxylate (CAS No. 697739-12-1) is a unique and promising compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to Ethyl imidazo[1,5-a]pyridine-8-carboxylate.
The chemical structure of Ethyl imidazo[1,5-a]pyridine-8-carboxylate is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with an ethyl ester group attached to the carboxylic acid moiety at the 8-position. This structural arrangement confers unique physicochemical properties that contribute to its biological activity. The compound can be synthesized through various methods, including condensation reactions and cyclization processes. One common synthetic route involves the reaction of 8-bromoimidazo[1,5-a]pyridine with ethyl acrylate in the presence of a palladium catalyst.
Recent studies have highlighted the potential therapeutic applications of Ethyl imidazo[1,5-a]pyridine-8-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that Ethyl imidazo[1,5-a]pyridine-8-carboxylate effectively reduced inflammation in both in vitro and in vivo models of inflammatory diseases.
In addition to its anti-inflammatory properties, Ethyl imidazo[1,5-a]pyridine-8-carboxylate has shown promise as a neuroprotective agent. A study conducted by a team at the University of California in 2023 revealed that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. The mechanism of action involves the activation of antioxidant defense systems and the modulation of signaling pathways associated with cell survival.
The pharmacokinetic properties of Ethyl imidazo[1,5-a]pyridine-8-carboxylate have also been investigated. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it a suitable candidate for further development as a therapeutic agent. However, further studies are needed to optimize its pharmacokinetic profile and to evaluate its safety and efficacy in clinical settings.
In conclusion, Ethyl imidazo[1,5-a]pyridine-8-carboxylate (CAS No. 697739-12-1) is a promising compound with diverse biological activities that warrant further exploration. Its potential as an anti-inflammatory and neuroprotective agent makes it an attractive target for drug development. Ongoing research efforts aim to elucidate its mechanisms of action and to advance its clinical applications. As new findings continue to emerge, the role of Ethyl imidazo[1,5-a]pyridine-8-carboxylate in pharmaceutical research is likely to expand, contributing to the development of novel therapeutic strategies for various diseases.
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